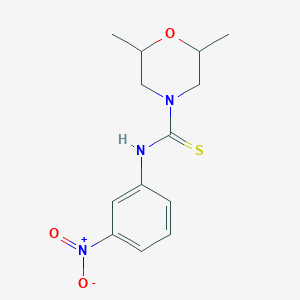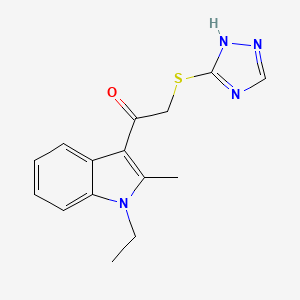![molecular formula C20H26BrN3O5S2 B4617512 N~2~-(4-bromo-3-methylphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617512.png)
N~2~-(4-bromo-3-methylphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N2-(4-bromo-3-methylphenyl)-N1-{4-[(diethylamino)sulfonyl]phenyl}-N2-(methylsulfonyl)glycinamide often involves the use of sulfonyl groups and brominated compounds. For instance, visible-light-promoted radical (phenylsulfonyl)methylation reactions have been developed using bromomethyl phenyl sulfone derivatives, providing an efficient method to access various (phenylsulfonyl)methylated compounds (Liu & Li, 2016).
Molecular Structure Analysis
Molecular structure analysis of similar compounds can involve various spectroscopic techniques. For example, quantum mechanical, spectroscopic, and molecular docking studies were conducted on a compound with similar functional groups, revealing insights into molecular geometry, vibrational wave numbers, and electronic properties (Chandralekha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl and brominated compounds can include sulfonation reactions and the formation of various complexes. One study detailed the synthesis and characterization of sulfonamide-derived new ligands and their transition metal complexes, indicating moderate to significant antibacterial activity (Chohan & Shad, 2011).
Physical Properties Analysis
Analyzing the physical properties of such compounds involves studying their solubility, stability, and interaction with light. In the case of similar sulfonyl-containing compounds, the focus is often on their photophysical properties and reactivity under specific conditions, as seen in the study by Liu and Li (2016).
Chemical Properties Analysis
Chemical properties can be assessed through reactions like glycosylation, sulfenylation, or interaction with enzymes. For instance, compounds with methylsulfonyl groups have been used as activators in glycosylation reactions, demonstrating their reactivity and utility in complex chemical synthesis (Dasgupta & Garegg, 1990).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of related sulfonyl compounds provides a foundational understanding of their potential applications. For instance, visible-light-promoted radical (phenylsulfonyl)methylation reactions have been developed for electron-rich heteroarenes and N-arylacrylamides, starting from bromomethyl phenyl sulfone derivatives. This method offers mild and efficient access to various (phenylsulfonyl)methylated compounds, showcasing the utility of related sulfonyl and bromo-compounds in organic synthesis (Liu & Li, 2016).
Biological Activities and Mechanisms
The compound and its analogs have been studied for their biological activities and underlying mechanisms. For example, a new synthetic sulfonylurea compound was shown to inhibit the action of thromboxane A2 (TXA2) both in vivo and in vitro, affecting platelet aggregation and aorta vascular smooth muscle, indicating potential applications in cardiovascular research (Lu et al., 2012).
Advanced Material Science
Sulfonyl compounds, similar to the one , have applications in advanced material science, such as in the synthesis of novel polymers for desalination membrane technology. Polysulfone composite membranes, for example, were prepared by blending novel polymers synthesized using a sulfonamide route, offering insights into the utility of sulfonyl-based compounds in environmental and material sciences (Padaki et al., 2013).
Enzyme Modification and Biocatalysis
The utility of sulfonyl compounds extends into the realm of enzyme modification and biocatalysis. Research has explored the covalent immobilization of enzymes onto UV-curable coatings using sulfonyl bromide, demonstrating the relevance of sulfonyl derivatives in creating immobilized enzyme systems for industrial applications (Yarar & Kahraman, 2009).
Agricultural and Pest Management
Sulfonyl-containing compounds have also been investigated for their potential in agricultural and pest management. For instance, certain sulfonyl amides exhibit significant antifeedant activities against pests like Tribolium castaneum, highlighting their potential as insect antifeedant agents (Yang et al., 2015).
Propiedades
IUPAC Name |
2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN3O5S2/c1-5-23(6-2)31(28,29)18-10-7-16(8-11-18)22-20(25)14-24(30(4,26)27)17-9-12-19(21)15(3)13-17/h7-13H,5-6,14H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBYLVNKRKGBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)Br)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4617438.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4617450.png)

![6-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4617465.png)
![2-(benzylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4617474.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4617482.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B4617491.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B4617498.png)
![{[5-(4-butoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4617499.png)

![N-(1-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617523.png)
![2-(3,4-dimethoxyphenyl)-5-[(3-isoxazolylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B4617530.png)
![5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617533.png)